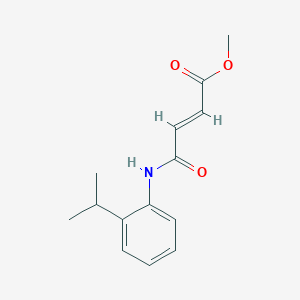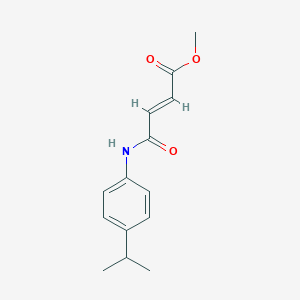![molecular formula C20H19Cl2N3O3 B281961 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid](/img/structure/B281961.png)
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, also known as TAK-659, is a small molecule inhibitor of protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promising results in preclinical studies for the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders.
作用机制
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B cells. Inhibition of BTK by 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid leads to the suppression of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are involved in cell survival, proliferation, and inflammation. 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid also induces apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to inhibit BTK activity in vitro and in vivo, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells. 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid also reduces the production of pro-inflammatory cytokines and chemokines in models of rheumatoid arthritis and multiple sclerosis. In addition, 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been shown to have favorable pharmacokinetic properties, including good oral bioavailability and long half-life, which make it a suitable candidate for clinical development.
实验室实验的优点和局限性
The advantages of using 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic properties, and its ability to induce apoptosis in cancer cells. However, there are also some limitations to using 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid, including its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity in vivo. These limitations should be taken into consideration when designing experiments using 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid.
未来方向
There are several future directions for the development of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid. First, clinical trials are underway to evaluate the safety and efficacy of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid in patients with B-cell malignancies and autoimmune diseases. Second, combination therapies using 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid and other targeted agents, such as PI3K inhibitors or anti-CD20 antibodies, are being explored to enhance the therapeutic efficacy of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid. Third, the identification of biomarkers that predict response to 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid will be important for patient selection and treatment optimization. Fourth, the development of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid analogs with improved pharmacokinetic and pharmacodynamic properties may further enhance its therapeutic potential. Finally, the elucidation of the molecular mechanisms underlying the off-target effects and toxicity of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid may lead to the development of safer and more effective BTK inhibitors.
合成方法
The synthesis of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid involves several steps, including the preparation of 4-(3,4-Dichlorophenyl)piperazine, 4-nitroaniline, and 4-(4-aminophenyl)-4-oxo-2-butenoic acid. These compounds are then coupled using appropriate reagents and conditions to obtain 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid in high yield and purity. The synthesis of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been described in detail in several research articles and patents.
科学研究应用
4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has shown potent and selective inhibition of BTK, leading to the suppression of B-cell receptor signaling and the induction of apoptosis in cancer cells. 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid has also demonstrated significant anti-inflammatory effects in models of rheumatoid arthritis and multiple sclerosis. These findings have prompted the development of 4-{4-[4-(3,4-Dichlorophenyl)-1-piperazinyl]anilino}-4-oxo-2-butenoic acid as a potential therapeutic agent for various diseases.
属性
分子式 |
C20H19Cl2N3O3 |
|---|---|
分子量 |
420.3 g/mol |
IUPAC 名称 |
(Z)-4-[4-[4-(3,4-dichlorophenyl)piperazin-1-yl]anilino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C20H19Cl2N3O3/c21-17-6-5-16(13-18(17)22)25-11-9-24(10-12-25)15-3-1-14(2-4-15)23-19(26)7-8-20(27)28/h1-8,13H,9-12H2,(H,23,26)(H,27,28)/b8-7- |
InChI 键 |
BERIQWPSVUXCII-FPLPWBNLSA-N |
手性 SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)/C=C\C(=O)O)C3=CC(=C(C=C3)Cl)Cl |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC(=C(C=C3)Cl)Cl |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)NC(=O)C=CC(=O)O)C3=CC(=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



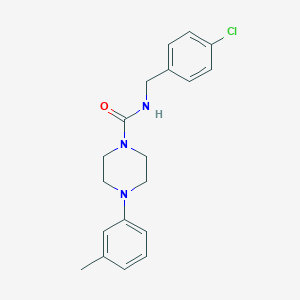
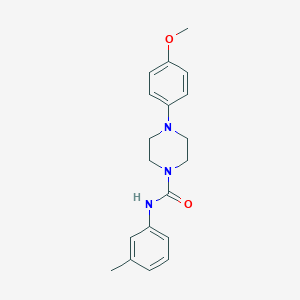
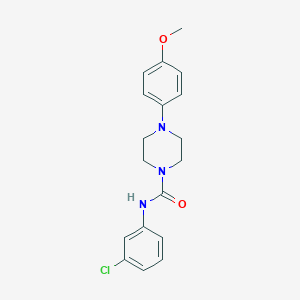
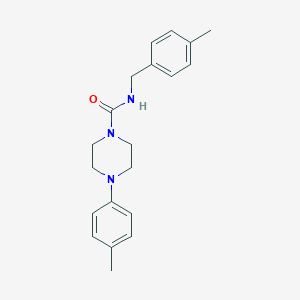

![4-{2-[(4-Fluoroanilino)carbonyl]anilino}-4-oxobutanoic acid](/img/structure/B281887.png)
![2-{[(2-Methylbenzyl)amino]carbonyl}benzoic acid](/img/structure/B281889.png)
![4-[2-(Hydroxymethyl)anilino]-4-oxo-2-butenoic acid](/img/structure/B281890.png)
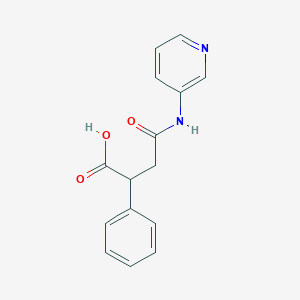
![7-{2-[4-(3-chlorophenyl)-1-piperazinyl]ethoxy}-4-methyl-2H-chromen-2-one](/img/structure/B281895.png)
